molecular formula C9H11ClN2O B13562300 4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine

4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine

Cat. No.: B13562300
M. Wt: 198.65 g/mol
InChI Key: XRZUGZVVCNXDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at position 4, a methyl group at position 6, and an oxolan-3-yl group at position 2. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-6-methylpyrimidine with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-3-yl group . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-3-yl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine

InChI

InChI=1S/C9H11ClN2O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3

InChI Key

XRZUGZVVCNXDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CCOC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.